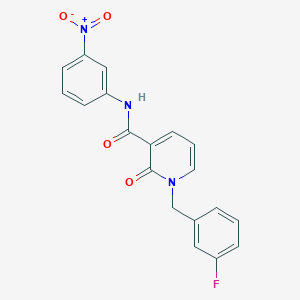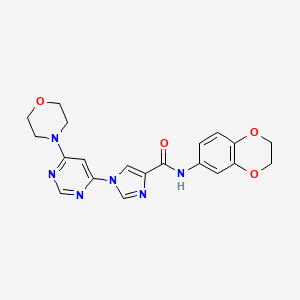
N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide is a complex organic molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as imidazole rings and substituted benzamide groups, which are known to exhibit various biological activities, including electrophysiological effects and antibacterial properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of imidazolylbenzamides or benzene-sulfonamides, as described in the first paper . These compounds are synthesized to explore their potential as selective class III agents, which are important in the treatment of arrhythmias. The synthesis process typically involves the use of NMR, FT-IR, and MS for characterization, as well as X-ray structural analysis to confirm the molecular structure .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For instance, the second paper describes the use of single-crystal X-ray diffraction to confirm the structure of a novel compound . Additionally, Density Functional Theory (DFT) calculations are employed to optimize the molecular structure and compare it with the experimental data obtained from X-ray diffraction, ensuring consistency between the computed and actual structures .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their photophysical behavior, as some of the synthesized compounds exhibit fluorescence in solution and absorb and emit in the UV-visible region . The thermal stability of these compounds is also noted, with some being stable up to 300°C . The antibacterial activities of these compounds are evaluated using the well-diffusion method, indicating their potential as antibacterial agents .
Scientific Research Applications
Synthesis and Evaluation for Anti-hyperglycemic Activity
A study by Moustafa et al. (2021) synthesized carboximidamides linked with pyrimidine moiety, evaluating their anti-hyperglycemic activity. The compounds demonstrated significant decreases in serum glucose levels and restored serum levels of ALT, AST, triglycerides, and cholesterol, indicating potential as ameliorative agents against streptozotocin-induced diabetes effects on blood glucose, liver, and kidney function. This suggests the compound's role in diabetes management through its biochemical impact on glucose and lipid metabolism (Moustafa et al., 2021).
Antimicrobial Activity
Devarasetty et al. (2019) synthesized novel 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives, screening them for in vitro antimicrobial activity. The compounds, particularly morpholine substituted dihydropyrimidone carboxamide, showed potent anti-bacterial effects against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential in addressing bacterial infections (Devarasetty et al., 2019).
Antitumor Properties
Horishny et al. (2020) prepared new N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, showing promising results in anticancer activity screening. The compounds displayed potential as new anticancer agents, indicating their importance in the search for effective cancer therapies (Horishny et al., 2020).
Electrochemical and Quantum Chemical Studies
Yadav et al. (2016) investigated the inhibitive action of synthesized benzimidazole derivatives, including those with morpholine, on N80 steel corrosion in hydrochloric acid. The study combined electrochemical techniques and quantum chemical calculations, showing these compounds' efficiency as corrosion inhibitors, which could have applications in materials science and engineering (Yadav et al., 2016).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-morpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4/c27-20(24-14-1-2-16-17(9-14)30-8-7-29-16)15-11-26(13-23-15)19-10-18(21-12-22-19)25-3-5-28-6-4-25/h1-2,9-13H,3-8H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALDYWQFPGEWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2540736.png)
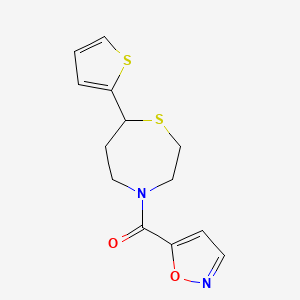
![3-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2540742.png)
![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540744.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride](/img/structure/B2540746.png)
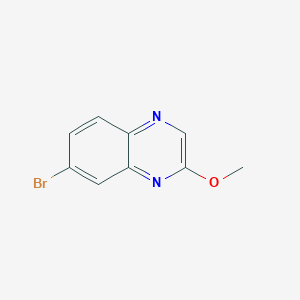
![2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540749.png)
![Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2540750.png)
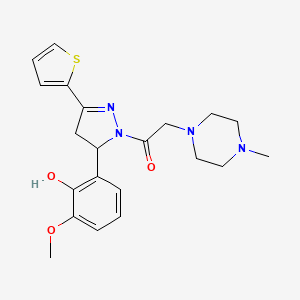


![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2540758.png)
